4-(N-Boc-aminomethyl)-2-bromopyridine 4-(N-Boc-aminomethyl)-2-bromopyridine
Brand Name: Vulcanchem
CAS No.: 1049025-21-9
VCID: VC2916487
InChI: InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Br
Molecular Formula: C11H15BrN2O2
Molecular Weight: 287.15 g/mol

4-(N-Boc-aminomethyl)-2-bromopyridine

CAS No.: 1049025-21-9

Cat. No.: VC2916487

Molecular Formula: C11H15BrN2O2

Molecular Weight: 287.15 g/mol

* For research use only. Not for human or veterinary use.

4-(N-Boc-aminomethyl)-2-bromopyridine - 1049025-21-9

Specification

CAS No. 1049025-21-9
Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
IUPAC Name tert-butyl N-[(2-bromopyridin-4-yl)methyl]carbamate
Standard InChI InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15)
Standard InChI Key RCAILCHNJCUBJA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Br
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

4-(N-Boc-aminomethyl)-2-bromopyridine belongs to the pyridine family of heterocyclic compounds. It features a pyridine ring with a bromine atom at the second position and a tert-butoxycarbonyl (Boc) protected aminomethyl group at the fourth position. The systematic IUPAC name for this compound is tert-butyl N-[(2-bromopyridin-4-yl)methyl]carbamate . This particular arrangement of functional groups contributes to its chemical versatility and synthetic utility.

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that are summarized in the following table:

PropertyValueReference
CAS Number1049025-21-9
Molecular FormulaC₁₁H₁₅BrN₂O₂
Molecular Weight287.15 g/mol
Chemical StructurePyridine ring with Br at position 2 and Boc-protected aminomethyl at position 4
AppearanceNot explicitly specified in sources-
SMILES NotationCC(C)(C)OC(=O)NCC1=CC(Br)=NC=C1
InChIInChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15)
InChIKeyRCAILCHNJCUBJA-UHFFFAOYSA-N

The structure contains several functional groups that contribute to its chemical behavior: a bromine substituent that enables various cross-coupling reactions, a protected amine group that can be selectively deprotected, and a pyridine ring that serves as a valuable scaffold in medicinal chemistry.

Synthetic Methodologies

General Synthetic Routes

The synthesis of 4-(N-Boc-aminomethyl)-2-bromopyridine typically involves several key steps, carefully designed to introduce the specific substitution pattern on the pyridine ring. While the complete synthetic pathway may vary depending on starting materials and specific requirements, a general approach involves the following stages:

  • Bromination of pyridine to introduce the bromine atom at the 2-position

  • Introduction of the aminomethyl group at the 4-position

  • Protection of the amino group using tert-butoxycarbonyl anhydride

Reaction Conditions

The synthesis requires carefully controlled conditions to ensure selectivity and high yields. The bromination step must be conducted under specific temperature conditions to prevent multiple bromination or side reactions. The protection step using tert-butoxycarbonyl anhydride is generally performed under basic conditions, often utilizing triethylamine as a base to facilitate the reaction.

The specific reaction parameters typically include:

Reaction StepConditionsConsiderations
BrominationControlled temperature, selective brominating agentsPrevent multiple bromination sites
AminomethylationVarious methods depending on starting materialsRegional selectivity for position 4
Boc ProtectionBasic conditions (often triethylamine), room temperatureAvoid side reactions

Purification Methods

Following synthesis, purification methods for 4-(N-Boc-aminomethyl)-2-bromopyridine typically include column chromatography, recrystallization, or a combination of these techniques to achieve the high purity required for use in further synthetic applications. Commercial sources typically offer the compound with a minimum purity of 98% .

Chemical Reactivity Profile

Key Reaction Pathways

The reactivity of 4-(N-Boc-aminomethyl)-2-bromopyridine is predominantly defined by its functional groups. The compound participates in several important reaction types:

  • Nucleophilic substitution reactions: The bromine atom can be displaced by various nucleophiles

  • Suzuki-Miyaura cross-coupling reactions: The bromine position enables formation of carbon-carbon bonds

  • Deprotection reactions: The Boc group can be selectively removed to reveal the free amine

Suzuki-Miyaura Cross-Coupling Mechanism

One of the most valuable synthetic applications of 4-(N-Boc-aminomethyl)-2-bromopyridine is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of the bromopyridine with boronic acids or esters to form new carbon-carbon bonds. The mechanism typically involves:

  • Oxidative addition of the palladium catalyst to the C-Br bond

  • Transmetalation with a boronic acid derivative

  • Reductive elimination to form the coupled product

This reaction is particularly valuable because it tolerates various functional groups, allowing for diverse modifications while maintaining the Boc-protected amine intact until needed.

Deprotection Strategies

The Boc protecting group can be selectively removed to reveal the free amine, typically using acidic conditions. Common reagents include:

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Other strong acids

The deprotection step is often performed as a late-stage modification, after other synthetic transformations have been completed, to prevent unwanted reactions of the free amine group.

Applications in Synthetic Chemistry

Pharmaceutical Development

4-(N-Boc-aminomethyl)-2-bromopyridine serves as an important intermediate in the synthesis of biologically active compounds. The pyridine scaffold is found in numerous pharmaceutical agents, and the functional groups in this specific derivative allow for strategic modifications to develop potential drug candidates. The compound's utility in pharmaceutical synthesis stems from:

  • The ability to introduce diverse substituents via coupling reactions

  • The protected amine functionality that can later provide a point for introducing additional structural elements

  • The nitrogen atom in the pyridine ring, which can participate in hydrogen bonding with biological targets

Agrochemical Applications

The compound also finds application in the development of agrochemicals, where pyridine-based structures are common motifs in herbicides, fungicides, and other agricultural products. The ability to selectively functionalize the pyridine ring through the bromine position enables the creation of diverse chemical libraries for agricultural screening programs.

Material Science Applications

Recent research has explored the potential of pyridine derivatives, including compounds derived from 4-(N-Boc-aminomethyl)-2-bromopyridine, in materials science. The presence of the amine group, once deprotected, allows for incorporation into polymers and other functional materials with unique properties.

Recent Research Developments

Recent research has highlighted the potential of 4-(N-Boc-aminomethyl)-2-bromopyridine in medicinal chemistry and the development of functional materials. Its core pyridine structure represents a privileged scaffold found in many biologically active molecules, making it a promising building block for drug discovery.

Research applications include:

  • Development of kinase inhibitors

  • Creation of heterocyclic libraries for drug screening

  • Synthesis of specialized ligands for metal complexation

  • Preparation of functionalized materials with specific properties

Comparative Analysis with Related Compounds

4-(N-Boc-aminomethyl)-2-bromopyridine shares structural similarities with other functionalized pyridines, but has specific advantages in certain synthetic applications. A comparative analysis with the related compound N-Boc-2-Amino-6-bromopyridine shows distinct differences in reactivity and application:

CompoundMolecular FormulaKey Structural DifferencesPrimary Applications
4-(N-Boc-aminomethyl)-2-bromopyridineC₁₁H₁₅BrN₂O₂Aminomethyl at position 4, Br at position 2Pharmaceutical syntheses, cross-coupling reactions
N-Boc-2-Amino-6-bromopyridineC₁₀H₁₃BrN₂O₂Direct amino at position 2, Br at position 6Different reaction profile, alternative coupling partner

The positional differences of the functional groups lead to distinct chemical behavior and synthetic utility .

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